3-hydroxytetrahydrothiopyran-4-one S,S-dioxide
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Overview
Description
3-HYDROXYTETRAHYDRO-4H-THIOPYRAN-4-ONE1,1-DIOXIDE is a sulfur-containing heterocyclic compound. It is part of the thiopyran family, which is known for its diverse chemical properties and applications in various fields such as organic synthesis, medicinal chemistry, and material science .
Synthetic Routes and Reaction Conditions:
Intramolecular Dieckmann Condensation: This method involves the cyclization of 3,3’-thiodipropanoates in the presence of sodium methoxide (NaOMe) or sodium hydride (NaH).
Addition of Hydrogen Sulfide: Another effective method is the double addition of hydrogen sulfide or its derivatives to divinyl ketones.
Industrial Production Methods: Industrial production often scales up these synthetic routes, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄
Reduction: LiAlH₄, NaBH₄
Substitution: Halides, NaH
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical syntheses .
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including stable free nitroxyl radicals and polyheterocyclic systems.
Biology and Medicine:
Antitumor and Antibacterial Agents: Some derivatives have shown promising antitumor and antibacterial activities.
Industry:
Mechanism of Action
The compound exerts its effects primarily through interactions with various molecular targets. For instance, its derivatives can inhibit enzyme activity by binding to the active sites, thereby blocking substrate access. The sulfur atom in the thiopyran ring plays a crucial role in these interactions, often forming strong bonds with metal ions or other electrophilic centers .
Comparison with Similar Compounds
- Tetrahydro-4H-thiopyran-4-one
- Tetrahydro-2H-thiopyran-4-ol 1,1-dioxide
- Tetrahydro-4H-pyran-4-one
Uniqueness: 3-HYDROXYTETRAHYDRO-4H-THIOPYRAN-4-ONE1,1-DIOXIDE is unique due to its specific functional groups that allow for a wide range of chemical reactions and applications. Its hydroxyl group and the presence of sulfur in the ring structure provide distinct reactivity compared to its analogs .
Properties
Molecular Formula |
C5H8O4S |
---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
3-hydroxy-1,1-dioxothian-4-one |
InChI |
InChI=1S/C5H8O4S/c6-4-1-2-10(8,9)3-5(4)7/h5,7H,1-3H2 |
InChI Key |
QNXLOIJCZAUFGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC(C1=O)O |
Origin of Product |
United States |
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